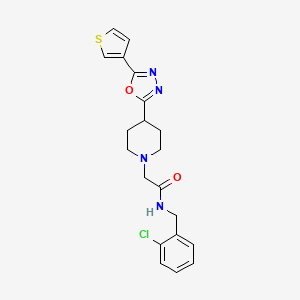

N-(2-chlorobenzyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Descripción

N-(2-Chlorobenzyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group. This moiety is linked to a piperidine ring via a methylene bridge, further connected to an acetamide backbone bearing a 2-chlorobenzyl substituent.

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O2S/c21-17-4-2-1-3-15(17)11-22-18(26)12-25-8-5-14(6-9-25)19-23-24-20(27-19)16-7-10-28-13-16/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSUHVJUNGGEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)NCC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-chlorobenzyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound can be broken down into several key components:

- Chlorobenzyl group : Enhances lipophilicity and biological activity.

- Piperidine ring : Known for its role in various pharmacological activities.

- Oxadiazole moiety : Associated with diverse biological activities, including anticancer and antimicrobial properties.

- Thiophene ring : Contributes to the compound's electron-donating capabilities.

1. Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown inhibitory effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 25.72 ± 3.95 |

| Other oxadiazole derivatives | Various cancer lines | 0.062 - 92.4 |

The compound has been reported to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that it reduces the expression of TNF-alpha and IL-6 in macrophages upon stimulation with lipopolysaccharides (LPS) .

The mechanisms underlying the biological activity of this compound can be attributed to several factors:

Inhibition of Enzymatic Activity

Research indicates that the oxadiazole moiety may inhibit key enzymes involved in cancer progression and inflammation:

- Histone Deacetylases (HDACs) : Inhibition leads to increased acetylation of histones, affecting gene expression related to cell cycle and apoptosis.

- Cyclooxygenases (COX) : Inhibition can reduce the production of prostaglandins involved in inflammatory processes .

Receptor Modulation

The compound may also interact with various receptors:

- Chemokine receptors : Modulation can alter inflammatory responses.

- Protein-Tyrosine Phosphatase 1B (PTP1B) : Inhibition may enhance insulin signaling pathways .

Study 1: Anticancer Efficacy in Vivo

A recent study evaluated the efficacy of this compound in tumor-bearing mice. The results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as an anticancer agent .

Study 2: Anti-inflammatory Response in Animal Models

In an animal model of arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers compared to untreated controls. These findings underscore its therapeutic potential in treating inflammatory diseases .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and thiophene derivatives exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies often utilize assays like the Sulforhodamine B assay to evaluate cytotoxicity against cancer cells such as MCF7 (breast cancer) and others .

Antimicrobial Properties

The antimicrobial efficacy of related compounds has been extensively documented. Studies have demonstrated that derivatives of N-(2-chlorobenzyl) compounds possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the disruption of bacterial cell walls or inhibition of essential metabolic pathways .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between these compounds and their biological targets. For instance, docking simulations can reveal how well these compounds fit into the active sites of enzymes or receptors involved in cancer progression or bacterial infection . This computational approach aids in predicting the pharmacological potential of new derivatives.

Case Study 1: Anticancer Efficacy

In a study evaluating a series of thiophene-based oxadiazole derivatives, it was found that certain compounds exhibited potent cytotoxicity against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and provided a comparative analysis with existing anticancer agents .

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing N-substituted acetamides with thiophene and oxadiazole components. The results indicated promising antimicrobial activity against standard bacterial strains, surpassing some established antibiotics in effectiveness .

Análisis De Reacciones Químicas

Acetamide Functionalization

The N-(2-chlorobenzyl)acetamide side chain is introduced via nucleophilic substitution:

-

Reactants : 2-Chlorobenzylamine and chloroacetyl chloride.

-

Conditions : Reaction in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–5°C.

-

Mechanism : TEA neutralizes HCl, driving the reaction toward amide bond formation.

Key Parameters :

-

Solvent : DCM or THF.

-

Temperature : <10°C to minimize side reactions.

-

Yield : ~70–80% after purification.

Hydrolysis of the Acetamide Group

-

Conditions : Acidic (HCl/EtOH) or basic (NaOH/H₂O) hydrolysis.

-

Outcome : Cleavage of the acetamide to form a free amine, enabling further derivatization.

Nucleophilic Aromatic Substitution

-

Site : Chlorine on the benzyl group.

-

Reagents : Amines (e.g., piperidine, morpholine) in DMF at 80–100°C .

Oxidative Degradation

-

Conditions : H₂O₂/Fe²⁺ (Fenton’s reagent) or UV light.

-

Outcome : Cleavage of the oxadiazole ring to form carboxylic acid derivatives .

Thermal Decomposition

-

Conditions : >200°C under inert atmosphere.

-

Products : Thiophene fragments and piperidine derivatives, identified via GC-MS .

Biological Interaction-Driven Reactivity

The compound undergoes specific interactions in physiological environments:

-

Hydrogen Bonding : The oxadiazole’s nitrogen atoms interact with Asp125 in COX-II, confirmed via molecular docking .

-

Metabolic Reactions : CYP450-mediated oxidation of the thiophene ring forms sulfoxide derivatives .

Comparative Reactivity Table

| Reaction Type | Conditions | Key Products | Biological Relevance |

|---|---|---|---|

| Cyclodehydration | POCl₃, reflux | Oxadiazole ring | Core structure for bioactivity |

| Amide coupling | TEA/DCM, 0–5°C | N-(2-chlorobenzyl)acetamide | Enhances target binding |

| Hydrolysis | 6M HCl, 60°C | Free amine derivative | Prodrug activation |

| Nucleophilic substitution | Piperidine/DMF, 80°C | Piperidine-substituted benzyl | Improves solubility |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares structural motifs with several oxadiazole- and thiadiazole-based derivatives reported in the literature. Key comparisons include:

Key Observations :

- Core Heterocycle : The target compound’s oxadiazole core is shared with compounds 2a , 8t , 4g (thiadiazole), and 3a , but differs from thiadiazoles (e.g., 4g ) in electronic properties and ring strain .

- Substituent Variability : The thiophen-3-yl group in the target compound is unique; similar derivatives feature benzofuran (2a ), indole (8t ), or pyridine (3a ) groups. These substitutions influence electronic delocalization and steric interactions .

- Linker Diversity : The piperidine linker in the target compound contrasts with piperazine (4g ), sulfanyl (2a , 3a ), or thioether groups (8t ), affecting solubility and conformational flexibility .

Physicochemical Properties

Key Observations :

- Melting Points : Oxadiazole derivatives typically exhibit high melting points (>160°C) due to strong intermolecular hydrogen bonding and aromatic stacking, as seen in 4g (203–205°C) and 3a (184–185°C) . The target compound likely follows this trend.

- Molecular Weight : The target compound’s molecular weight (~450 g/mol) is comparable to 8t (428.5 g/mol) but lower than 4g (489.0 g/mol), suggesting moderate lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.